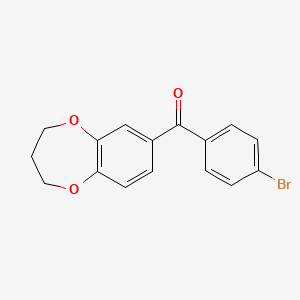

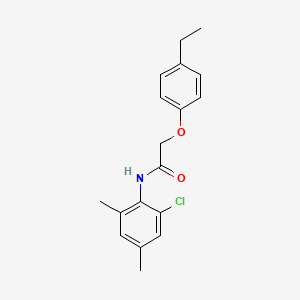

(4-bromophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, (4-bromophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone, belongs to a class of organic compounds characterized by the presence of a benzodioxepin moiety and a bromophenyl group. These compounds are of interest due to their potential chemical and pharmacological properties. The synthesis, molecular structure, and properties of such compounds are critical in understanding their chemical behavior and potential applications in various fields.

Synthesis Analysis

The synthesis of related compounds involves reactions like bromination, demethylation, and benzoylation. For example, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was achieved by reacting 4-bromophenol with benzoyl chloride, confirming the possibility of synthesizing bromophenyl and benzodioxepin derivatives through accessible chemical reactions (Kuang Xin-mou, 2009). Another study described the synthesis of derivatives through bromination and demethylation steps, highlighting the versatility of reactions in obtaining different substituted phenyl methanones (Yasin Çetinkaya et al., 2012).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by crystallography and theoretical calculations. X-ray crystallography has been utilized to determine the structure of related compounds, providing insight into their spatial arrangement and molecular interactions. For instance, the crystal structure of a related compound revealed a monoclinic space group with specific cell parameters, demonstrating the detailed molecular architecture of these compounds (Kuang Xin-mou, 2009).

Chemical Reactions and Properties

Chemical reactions involving (4-bromophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone derivatives can include nucleophilic addition, oxidation, and rearrangement processes. These reactions are critical for modifying the chemical structure and achieving desired properties. The reactivity towards sulfur- and oxygen-containing nucleophiles under various conditions illustrates the compound's chemical versatility and potential for further functionalization (P. Pouzet et al., 1998).

properties

IUPAC Name |

(4-bromophenyl)-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO3/c17-13-5-2-11(3-6-13)16(18)12-4-7-14-15(10-12)20-9-1-8-19-14/h2-7,10H,1,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYCKTBRONJFRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Br)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924594 |

Source

|

| Record name | (4-Bromophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanonato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1,5-Benzodioxepine, 3,4-dihydro-7-(p-bromobenzoyl)- | |

CAS RN |

123769-34-6 |

Source

|

| Record name | Methanone, (4-bromophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123769346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Bromophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanonato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,1-dimethylpropyl)-2-[6-oxo-4-(1-piperazinyl)-1(6H)-pyridazinyl]acetamide hydrochloride](/img/structure/B5615306.png)

![1-butyl-4-[(dimethylamino)(3-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5615332.png)

![1-[4-methyl-2-({2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)pyrimidin-5-yl]ethanone](/img/structure/B5615344.png)

![2-[(2-chlorobenzyl)thio]-4,5,6-trimethylnicotinonitrile](/img/structure/B5615351.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(dimethylamino)-2-(3-fluorophenyl)acetamide](/img/structure/B5615353.png)

![9-[4-(trifluoromethyl)-2-pyrimidinyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5615367.png)

![3-(1-azepanylcarbonyl)-N-[(3-hydroxy-3-pyrrolidinyl)methyl]benzenesulfonamide hydrochloride](/img/structure/B5615369.png)